Lower Selectivity in Catalytic Hydroformylation vs. THF-2-carbaldehyde
In a direct head-to-head comparison under identical catalytic hydroformylation conditions, the synthesis of tetrahydrofuran-3-carbaldehyde (THF-3-carbaldehyde) from 2,5-dihydrofuran (2,5-DHF) is significantly less selective than the synthesis of its isomer, tetrahydrofuran-2-carbaldehyde (THF-2-carbaldehyde), from 2,3-DHF. This difference must be accounted for in process development and cost analysis [1].
| Evidence Dimension | Aldehyde Selectivity |
|---|---|
| Target Compound Data | 72% selectivity for THF-3-carbaldehyde |
| Comparator Or Baseline | THF-2-carbaldehyde: 89% selectivity |
| Quantified Difference | THF-2-carbaldehyde has 17 percentage points higher selectivity. |
| Conditions | Rhodium complex (HRh(CO)(PPh3)3) encapsulated in hexagonal mesoporous silica (HMS), hydroformylation of respective dihydrofurans. |
Why This Matters
The lower selectivity for THF-3-carbaldehyde directly impacts production cost, yield, and purification complexity, making it a less efficient building block from this specific synthetic route and justifying its higher commercial price compared to the 2-isomer.
- [1] Maity, A. K.; et al. Hydroformylation of dihydrofurans catalyzed by rhodium complex encapsulated hexagonal mesoporous silica. Journal of Molecular Catalysis A: Chemical, 2015, 398, 1-7. View Source
